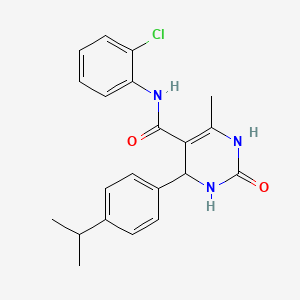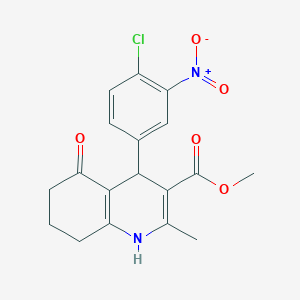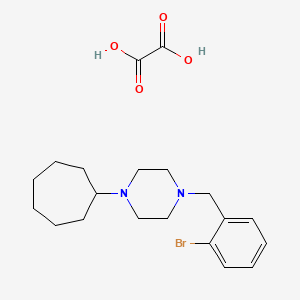![molecular formula C15H23NO4 B5056597 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5056597.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various research studies due to its unique properties.
作用机制
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol involves its binding to specific sites on GPCRs. This binding can activate or inhibit the signaling pathways that are regulated by these receptors, leading to changes in cellular function. This compound has been found to have a high affinity for certain types of GPCRs, making it a useful tool for studying their function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of GPCRs, leading to changes in cellular signaling pathways. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research is its high selectivity for certain types of GPCRs. This makes it a valuable tool for studying the function of these receptors. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.
未来方向
There are several potential future directions for the use of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol in scientific research. One area of interest is in the development of new drugs that target GPCRs. This compound has been used as a starting point for the development of new compounds that could have therapeutic potential. Another potential future direction is in the study of the role of GPCRs in various diseases, such as cancer and cardiovascular disease. This compound could be used as a tool to study the function of these receptors in disease states. Overall, this compound has the potential to be a valuable tool for scientific research in the future.
合成方法
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with formaldehyde and morpholine. The resulting compound is then further reacted with methyl iodide to produce the final product, this compound. This synthesis method has been well established and is widely used in laboratories.
科学研究应用
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol has been found to have a wide range of potential applications in scientific research. It has been used as a tool to study the function of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a crucial role in many physiological processes. This compound has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function.
属性
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10-7-16(8-11(2)20-10)9-12-5-13(18-3)15(17)14(6-12)19-4/h5-6,10-11,17H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLYACSUMUILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5056524.png)


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)


![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)


